

Understanding the JH295 C22V Mutant as a Negative Control in Kinase Inhibition Studies

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Compound of Interest

Compound Name: JH295

Cat. No.: B612192

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In the realm of targeted drug development, particularly in the study of protein kinase inhibitors, the use of appropriate negative controls is paramount to validate the specificity and mechanism of action of a compound. The **JH295** C22V mutant of the NIMA-related kinase 2 (Nek2) serves as an exemplary negative control for studies involving the irreversible inhibitor **JH295**. This guide provides a comprehensive comparison of the wild-type Nek2 and its C22V mutant in the context of **JH295** inhibition, supported by experimental data and detailed protocols.

Nek2 is a serine/threonine kinase that plays a crucial role in regulating centrosome separation and bipolar spindle formation during mitosis[1][2]. Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention[1]. **JH295** is a potent and selective irreversible inhibitor of Nek2[3][4]. Its mechanism of action involves the alkylation of a specific cysteine residue, Cys22, located near the glycine-rich loop of the kinase[1][2][3].

The **JH295** C22V mutant was engineered to replace the reactive cysteine at position 22 with a non-reactive valine. This single amino acid substitution renders the mutant kinase resistant to inhibition by **JH295**, as it lacks the target residue for covalent modification. Consequently, the C22V mutant is an ideal tool to demonstrate that the cellular effects observed upon **JH295** treatment are a direct result of Nek2 inhibition and not due to off-target effects of the compound.

Comparative Analysis of JH295 Activity on Wild-Type vs. C22V Mutant Nek2

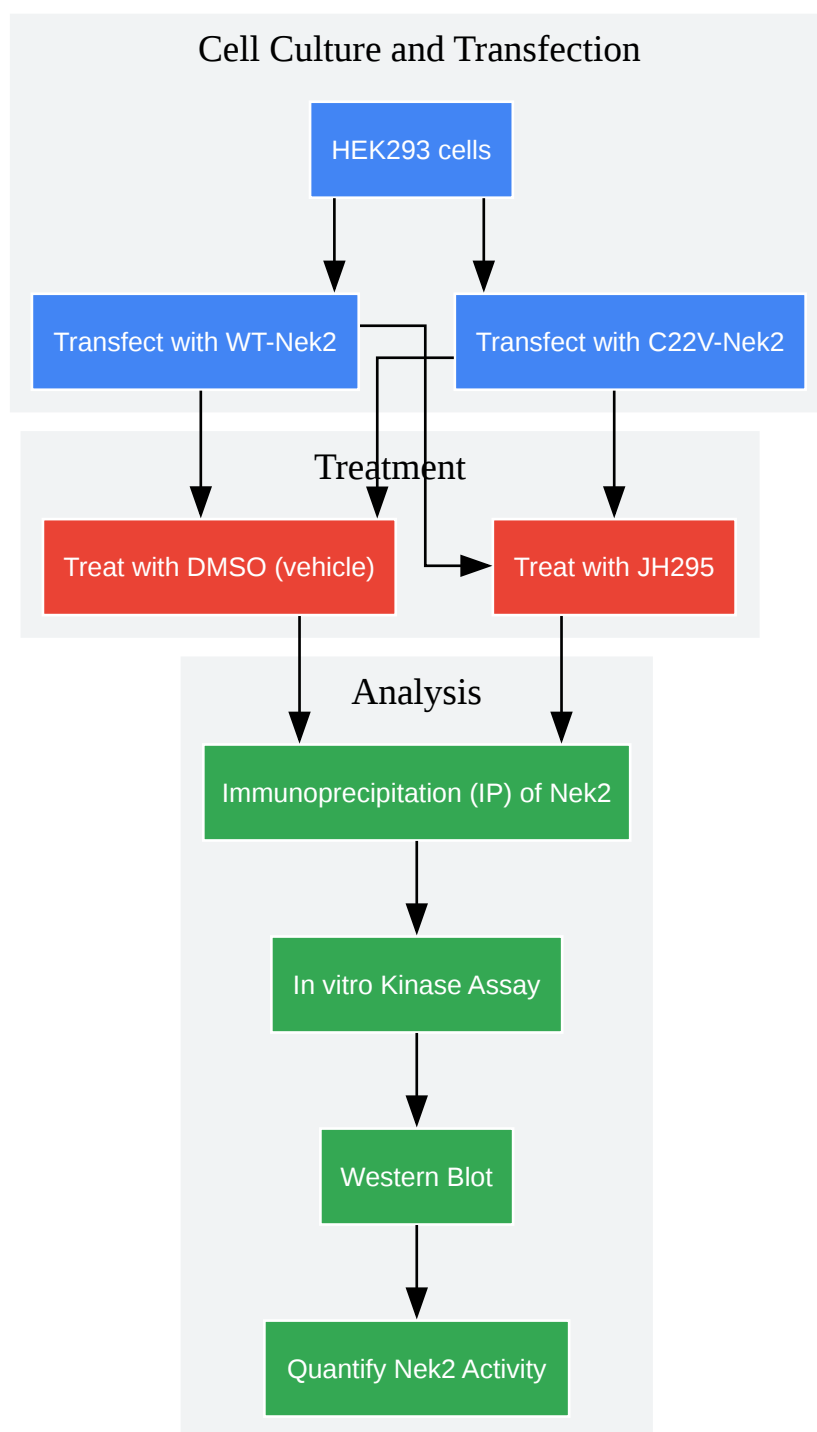
The differential sensitivity of wild-type (WT) Nek2 and the C22V mutant to **JH295** is the cornerstone of its use as a negative control. Experimental data consistently demonstrates that while **JH295** potently inhibits WT Nek2, it has minimal effect on the C22V mutant.

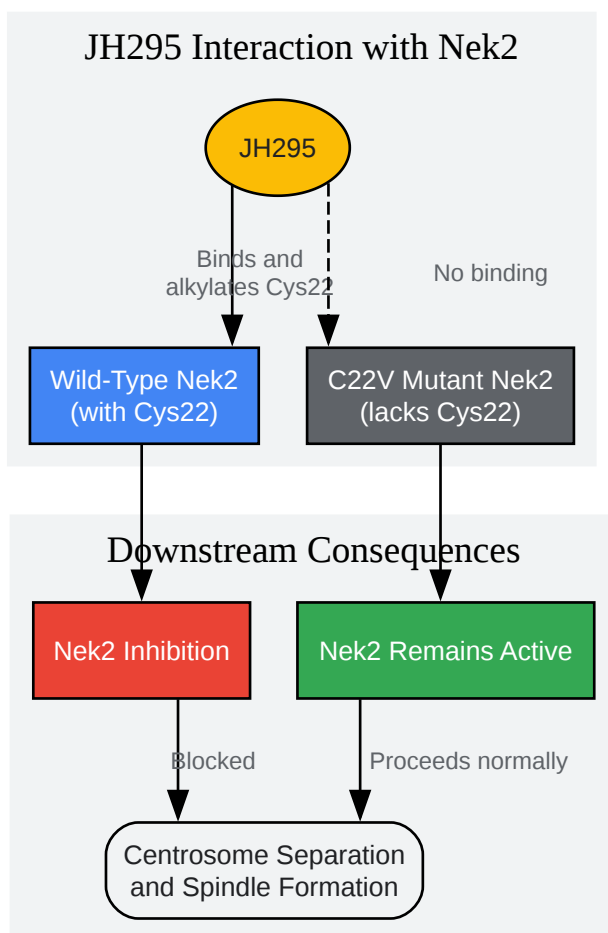
Parameter	Wild-Type (WT) Nek2	C22V Mutant Nek2	Reference
JH295 IC50 (in vitro)	770 nM	Significantly less potent	[1] [3]
JH295 IC50 (cellular)	~1.3 μ M	Little to no effect	[1] [3]
Mechanism of Inhibition	Irreversible alkylation of Cys22	Lacks Cys22, resistant to alkylation	[2] [3] [4]

This stark difference in inhibitory concentration highlights the specificity of **JH295** for the Cys22 residue.

Experimental Workflow for Validating JH295 Specificity

The following diagram illustrates a typical experimental workflow to validate the on-target activity of **JH295** using the C22V mutant.





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References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Irreversible Nek2 kinase inhibitors with cellular activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JH295 | Nek2 inhibitor | Probechem Biochemicals [probechem.com]

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